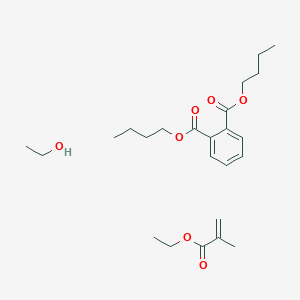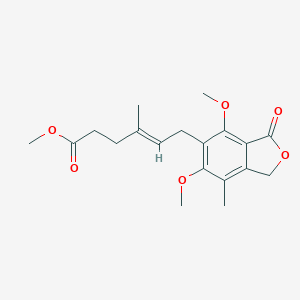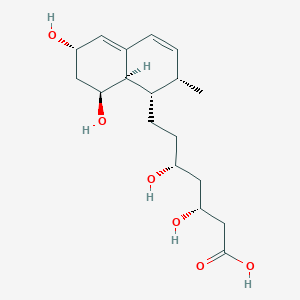
Coe Comfort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coe Comfort is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic effects. This compound is derived from the bark of the Coelogyne species of orchids, which are found in Southeast Asia. The Coe Comfort compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for various applications in the medical field.
Mécanisme D'action
The mechanism of action of Coe Comfort is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coe Comfort has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response in the body.
Effets Biochimiques Et Physiologiques
Coe Comfort has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Coe Comfort has also been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Coe Comfort in lab experiments is its relatively low toxicity. The compound has been shown to have low cytotoxicity, making it a safe candidate for various applications. However, one of the limitations of using Coe Comfort in lab experiments is its relatively low potency. The compound has been shown to have moderate activity, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of Coe Comfort. One potential direction is the development of novel formulations of the compound for various applications. Another potential direction is the investigation of the compound's effects on other signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of Coe Comfort for various applications.
Conclusion
Coe Comfort is a promising compound that has significant potential for various applications in the medical field. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of Coe Comfort.
Méthodes De Synthèse
The synthesis of Coe Comfort involves the extraction of the compound from the bark of the Coelogyne species of orchids. The extraction process involves the use of various solvents, including ethanol, methanol, and water. The extracted compound is then purified using chromatography techniques to obtain a pure form of the Coe Comfort compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Coe Comfort has been the subject of various scientific research studies due to its potential therapeutic effects. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
146883-70-7 |
|---|---|
Nom du produit |
Coe Comfort |
Formule moléculaire |
C24H38O7 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3 |
Clé InChI |
GLCVZPNILYPNKB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
Synonymes |
Coe Comfort FITT FITT 1.5-1 FITT 2-1 FITT dental tissue conditioner Ivoseal Kerr Fitt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)


![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)



![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)




